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Compound of Interest

Compound Name: (2-Aminopyridin-3-yl)methanol

Cat. No.: B022979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Aminopyridin-3-yl)methanol, a key pyridine derivative. This document details the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

experimental protocols used for their acquisition. The information presented is intended to

support researchers in the identification, characterization, and utilization of this compound in

drug discovery and development.

Introduction
(2-Aminopyridin-3-yl)methanol (CAS No: 23612-57-9) is a valuable building block in organic

synthesis, notably as an intermediate in the preparation of various pharmaceutical compounds.

[1] Its chemical structure, consisting of a pyridine ring substituted with an amino group and a

hydroxymethyl group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of

its spectroscopic data is crucial for confirming its identity and purity. This guide presents a

compilation of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure:

Molecular Formula: C₆H₈N₂O[2]

Molecular Weight: 124.14 g/mol [2]
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Spectroscopic Data
The following sections present the key spectroscopic data for (2-Aminopyridin-3-yl)methanol,
summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of (2-Aminopyridin-3-yl)methanol is expected to show distinct signals

for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl

group, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are reported

in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are

given in Hertz (Hz).

A representative ¹H NMR spectrum is available on ChemicalBook, although specific peak

values are not detailed in the provided search results. For a structurally similar compound, (6-

Aminopyridin-3-yl)methanol, the following ¹H NMR data has been reported (400 MHz, d6-

DMSO): δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz,

1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H).[3] This can be used as a

reference for interpreting the spectrum of (2-Aminopyridin-3-yl)methanol.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Specific ¹³C NMR data for (2-Aminopyridin-3-yl)methanol was not found in the provided

search results. However, data for the related compound 2-Aminopyridine is available and can

offer some insight into the expected chemical shifts for the pyridine ring carbons.[4][5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The absorption peaks are reported in wavenumbers
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(cm⁻¹).

Functional Group Characteristic Absorption (cm⁻¹)

O-H Stretch (alcohol) 3550 - 3200 (broad)

N-H Stretch (amine) 3500 - 3300

C-H Stretch (aromatic) ~3030

C=C and C=N Stretch (aromatic ring) 1700 - 1500

C-O Stretch (alcohol) 1320 - 1000

C-N Stretch (amine) 1250 - 1020

A general IR absorption table provides expected ranges for the functional groups present in (2-
Aminopyridin-3-yl)methanol.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. For (2-Aminopyridin-3-
yl)methanol, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z)

corresponding to its molecular weight.

Ion Expected m/z

[M]⁺ 124.06

[M+H]⁺ 125.07

The monoisotopic mass of (2-Aminopyridin-3-yl)methanol is 124.0637 g/mol .[2] In mass

spectrometry, the protonated molecule [M+H]⁺ is often observed. For the related compound (6-

Aminopyridin-3-yl)methanol, an [M+H]⁺ ion was observed at m/z 125.[3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
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NMR Spectroscopy
Sample Preparation:

Weigh 5-25 mg of the (2-Aminopyridin-3-yl)methanol sample.[4]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.[7]

Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate

matter.

Transfer the clear solution into a clean 5 mm NMR tube.[7]

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[4]

Data Acquisition (¹H and ¹³C NMR):

Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[7]

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.

The chemical shifts are referenced to the residual solvent peak or the internal standard.[8]

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid (2-Aminopyridin-3-yl)methanol sample in an agate

mortar.[9]

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the

mortar.[9][10]

Quickly and thoroughly mix the sample and KBr by grinding them together.[9]
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Place the mixture into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.[10]

Data Acquisition:

Record a background spectrum of a pure KBr pellet.

Place the sample pellet in the spectrometer's sample holder.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the (2-Aminopyridin-3-yl)methanol sample in a suitable volatile

solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via direct infusion or after separation

by gas chromatography (GC).

In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[11][12]

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a

mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the general workflows and concepts related to the

spectroscopic analysis of (2-Aminopyridin-3-yl)methanol.
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Caption: General workflow for the spectroscopic analysis of (2-Aminopyridin-3-yl)methanol.

Caption: Chemical structure and expected ¹H NMR signals for (2-Aminopyridin-3-
yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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